1,3-Diiodoacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diiodopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4I2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKARNAREDZHGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212377 | |

| Record name | 2-Propanone, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6305-40-4 | |

| Record name | 1,3-Diiodo-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diiodoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diiodoacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodoacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL286DP69F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diiodoacetone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodoacetone is a halogenated organic compound with notable applications in organic synthesis and as a microbicidal agent. Its reactivity, stemming from the presence of two iodine atoms and a central carbonyl group, makes it a versatile building block for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound, systematically named 1,3-diiodopropan-2-one, consists of a three-carbon acetone backbone with iodine atoms substituting a hydrogen on each of the methyl groups.[1] This structure imparts significant reactivity to the molecule, particularly in nucleophilic substitution reactions.

Physicochemical and Structural Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₄I₂O |

| Molecular Weight | 309.87 g/mol [2][3] |

| IUPAC Name | 1,3-diiodopropan-2-one[1] |

| Synonyms | 1,3-Diiodo-2-propanone, NSC 41123[2][3] |

| CAS Number | 6305-40-4 |

| Appearance | Light brown to very dark brown solid[1] |

| Density | 2.746 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol[1] |

| Storage Temperature | -20°C[1][4] |

| SMILES String | O=C(CI)CI[2][3] |

| InChI Key | OKARNAREDZHGLR-UHFFFAOYSA-N[2][3] |

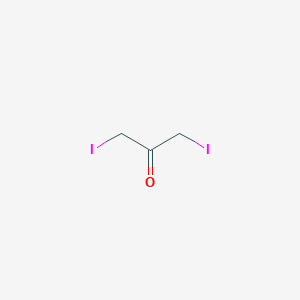

Visualizing the Structure of this compound

The following diagram illustrates the chemical structure of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through various routes, with a common method involving the oxidation of 1,3-diiodopropan-2-ol, which is itself derived from glycerol 1,3-dichlorohydrin.[2][5][6][7]

Synthesis of 1,3-Diiodopropanone from 1,3-Diiodopropanol

This protocol details the oxidation of 1,3-diiodopropanol to yield 1,3-diiodopropanone.[2]

Materials:

-

1,3-diiodopropanol

-

Periodic acid (H₅IO₆)

-

Polyvinyl-pyridinium chlorochromate (PV-PCC) resin

-

Acetonitrile

-

Ether

-

1% Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

To a round bottom flask, add periodic acid (1.5 mmol) and acetonitrile (10 mL).

-

Stir the resulting suspension for 15 minutes.

-

Add PV-PCC resin (0.07 mmol) and 1,3-diiodopropanol (1.0 mmol) to the flask.

-

The reaction mixture is left under strong stirring for 3 hours.

-

Following the reaction, filter the heterogeneous medium through filter paper.

-

Evaporate the solvent from the filtrate to yield a viscous brownish liquid.

-

Dilute the liquid in ether (20 mL).

-

Wash the ether solution with a 1% sodium thiosulfate solution (20 mL).

-

Separate the organic layer and evaporate the ether to obtain 1,3-diiodopropanone.

Chemical Synthesis Workflow

The multi-step synthesis from glycerol 1,3-dichlorohydrin is a common pathway to produce this compound.[5][6][7]

Chemical Reactivity and Mechanisms

This compound is a reactive compound due to the electrophilic nature of the carbonyl carbon and the presence of two good leaving groups (iodide ions).[8] This makes it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary mechanism of reaction for this compound in many synthetic applications is nucleophilic substitution. A general representation of this reaction is shown below.

Applications in Research and Development

This compound serves as a valuable tool in several areas of chemical and pharmaceutical research.

-

Organic Synthesis: It is a key building block for the synthesis of more complex organic molecules, particularly heterocyclic compounds with potential biological activities.[8]

-

Microbiological Control: The compound exhibits antimicrobial properties, making it effective in controlling the growth of bacteria, fungi, and algae.[2][3] This is attributed to the biocidal effects of the iodine atoms, which can disrupt microbial cell membranes and proteins.[8]

Conclusion

This compound is a highly reactive and versatile chemical compound with significant potential in organic synthesis and as a microbicidal agent. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in research and development. The information provided in this guide serves as a foundational resource for scientists and professionals working with this compound.

References

- 1. This compound | 6305-40-4 [m.chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scite.ai [scite.ai]

- 6. Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and this compound from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound (EVT-375297) | 6305-40-4 [evitachem.com]

An In-depth Technical Guide to 1,3-Diiodoacetone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-diiodoacetone, a bifunctional alkylating agent with significant applications in chemical synthesis and biomedical research. This document details its chemical and physical properties, provides validated experimental protocols for its synthesis, and explores its utility as a cross-linking agent for studying protein-protein interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Core Properties of this compound

This compound, also known as 1,3-diiodo-2-propanone, is a halogenated ketone that serves as a versatile reagent in organic synthesis and as a tool in biochemical studies. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6305-40-4 | |

| Molecular Formula | C₃H₄I₂O | [1] |

| Molecular Weight | 309.87 g/mol | [1] |

| Appearance | Neat | [1] |

| Synonyms | 1,3-Diiodo-2-propanone, NSC 41123 | [1] |

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are presented below, offering flexibility in starting materials and reaction conditions.

Synthesis from Glycerol 1,3-Dichlorohydrin

This method involves a trans-halogenation followed by an oxidation step. New and efficient routes have been developed for this synthesis, starting from glycerol 1,3-dichlorohydrin.[2]

Experimental Protocol:

Step 1: Trans-iodination of 1,3-Dichloropropanol This step is followed by the oxidation of the resulting 1,3-diiodopropanol.

Step 2: Oxidation to this compound To a round bottom flask, add periodic acid (H₅IO₆, 0.529 g, 1.5 mmol) and acetonitrile (10 mL). Stir the resulting suspension vigorously for 15 minutes. Subsequently, add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.031 g, 0.07 mmol) and 1,3-diiodopropanol (0.32 g, 1.0 mmol). Continue to stir the reaction medium vigorously for 3 hours. After the reaction is complete, filter the heterogeneous medium through filter paper and evaporate the solvent to yield a viscous brownish liquid. Dilute the liquid in ether (20 mL) and wash with a 1% Na₂S₂O₃ solution (20 mL).[2]

Synthesis via Metathesis Reaction from 1,3-Dichloroacetone

This protocol utilizes a metathesis reaction where the chlorine atoms of 1,3-dichloroacetone are substituted with iodine.[2]

Experimental Protocol:

In a 250 mL, 3-necked round-bottom flask equipped with a stirrer, condenser, and a thermometer, charge 12.7 g (0.1 mole) of commercially available, practical grade 1,3-dichloroacetone and 100 mL of acetone. Add 30.0 g (0.2 mole) of sodium iodide to the reaction flask at a rate that maintains the temperature between 20 and 30°C. The reaction is exothermic and may require cooling with an ice-water bath to control the temperature. After the addition of sodium iodide is complete, stir the contents of the flask for two hours. Filter the reaction mixture to collect the sodium chloride formed. Evaporate the filtrate in vacuo on a rotary evaporator. Dilute the residue with 200 mL of methylene chloride and filter again to remove any additional salt. Wash the filtrate with two 100 mL portions of water.[2]

Applications in Research and Development

This compound's utility stems from its bifunctional nature, allowing it to react with two nucleophilic residues. This property is particularly valuable in the cross-linking of cysteine residues in peptides and proteins.

Cross-linking of Peptides and Proteins

As a bifunctional thiol-reactive agent, this compound can form an acetone-like bridge between two cysteine residues via a thioether linkage.[3] This is instrumental in studying protein-protein interactions, protein dimerization, and for stabilizing peptide conformations, such as α-helices.[3] The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism where the thiol groups of cysteine residues attack the carbon atoms bearing the iodine atoms.

The general workflow for using this compound as a cross-linking agent in a proteomics study is depicted below.

Synthesis of Heterocyclic Compounds

This compound is employed in organic synthesis for the construction of various heterocyclic systems through S- and N-alkylation reactions.[2] Many of these heterocyclic compounds exhibit a range of biological activities, including analgesic, anti-inflammatory, antiviral, antihypertensive, and antitumor properties.[2]

Antimicrobial and Algicidal Agent

This compound has been utilized as a microbicide and algaecide for the treatment of industrial water.[2]

Logical Relationship of Synthesis and Application

The synthesis of this compound is a prerequisite for its application in various scientific domains. The following diagram illustrates the logical flow from starting materials to its key applications.

Conclusion

This compound is a valuable chemical entity with established synthetic routes and diverse applications. Its role as a bifunctional alkylating agent, particularly for the cross-linking of cysteine residues, makes it a powerful tool for researchers investigating protein structure and interactions. The detailed protocols and information provided in this guide are intended to facilitate its effective use in both chemical and biological research settings.

References

Synthesis of 1,3-Diiodoacetone from Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multi-step synthesis of 1,3-diiodoacetone, a valuable building block in organic synthesis, starting from the readily available raw material, glycerol. The synthesis involves a three-step reaction sequence: the selective chlorination of glycerol to produce 1,3-dichloro-2-propanol, a subsequent trans-iodination to yield 1,3-diiodo-2-propanol, and a final oxidation to afford the target compound, this compound. This document outlines detailed experimental protocols for each key transformation, supported by quantitative data and process visualizations.

Executive Summary

The conversion of glycerol, a byproduct of biodiesel production, into value-added chemicals is a significant area of research in green chemistry. This guide details a robust pathway for the synthesis of this compound, a compound with applications as a microbicide, algaecide, and a precursor for various heterocyclic systems. The overall synthetic approach is summarized in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound from glycerol.

Step 1: Selective Chlorination of Glycerol to 1,3-Dichloro-2-propanol

The initial step in the synthesis is the selective hydrochlorination of glycerol to yield 1,3-dichloro-2-propanol. This reaction is typically catalyzed by a carboxylic acid, such as acetic acid, and involves the reaction of glycerol with hydrogen chloride.

Experimental Protocol:

A detailed procedure for this transformation is adapted from a well-established method[1].

-

Reaction Setup: A 2-liter flask is charged with 1 kg (805 mL, 9.8 moles) of 90% glycerol and 20 g of acetic acid. The flask is equipped with a gas inlet tube extending to the bottom of the flask and a gas outlet tube. The flask is then placed in an oil bath maintained at 100-110 °C[1].

-

Reaction Execution: A stream of dry hydrogen chloride gas is passed through the mixture. The absorption of the gas is monitored by weighing the flask periodically. The reaction is considered complete when the absorption of hydrogen chloride ceases, which corresponds to an increase in weight of approximately 875 g[1].

-

Work-up and Purification:

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 90% Glycerol | [1] |

| Catalyst | Acetic Acid | [1] |

| Reagent | Hydrogen Chloride (gas) | [1] |

| Reaction Temperature | 100-110 °C | [1] |

| Yield | ~775 g (from 1 kg glycerol) | [1] |

| Boiling Point | 68-75 °C at 14 mmHg | [1] |

Step 2: Trans-iodination of 1,3-Dichloro-2-propanol to 1,3-Diiodo-2-propanol

The second step involves a Finkelstein reaction, where the chlorine atoms in 1,3-dichloro-2-propanol are substituted with iodine. This trans-halogenation can be achieved using an iodide salt, such as sodium iodide or potassium iodide. High conversions and selectivity to 1,3-diiodo-2-propanol have been reported for this reaction, particularly when conducted under solvent-free conditions with alumina-supported potassium iodide.

Experimental Protocol:

The following is a representative protocol based on reported methods for similar trans-halogenations.

-

Reagent Preparation: Alumina-supported potassium iodide (KI/Al₂O₃) can be prepared by mixing potassium iodide with activated alumina.

-

Reaction Setup: In a round-bottom flask, 1,3-dichloro-2-propanol is mixed with an excess of the KI/Al₂O₃ reagent.

-

Reaction Execution: The mixture is heated and stirred. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the disappearance of the starting material.

-

Work-up and Purification:

-

After the reaction is complete, the solid support is removed by filtration.

-

The crude product is washed with a solution of sodium thiosulfate to remove any residual iodine.

-

The organic layer is then dried over anhydrous sodium sulfate and the solvent (if any) is removed under reduced pressure.

-

Further purification can be achieved by column chromatography or distillation.

-

Quantitative Data:

| Parameter | Value/Range |

| Starting Material | 1,3-Dichloro-2-propanol |

| Reagent | Sodium Iodide (NaI) or Potassium Iodide (KI) |

| Support (optional) | Alumina (Al₂O₃) |

| Reaction Conditions | Solvent-free or in a suitable solvent |

| Conversion | 77-99% |

| Selectivity to 1,3-diiodo-2-propanol | up to 82% |

Step 3: Oxidation of 1,3-Diiodo-2-propanol to this compound

The final step is the oxidation of the secondary alcohol, 1,3-diiodo-2-propanol, to the corresponding ketone, this compound. A mild and efficient method for this transformation utilizes periodic acid in conjunction with a polymer-supported chromium reagent.

Experimental Protocol:

The following procedure is based on a published method for the synthesis of this compound[2].

-

Reaction Setup: To a round-bottom flask, add periodic acid (H₅IO₆, 0.529 g, 1.5 mmol) and acetonitrile (10 mL). Stir the resulting suspension for 15 minutes[2].

-

Reaction Execution: To the suspension, add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.031 g, 0.07 mmol) followed by 1,3-diiodo-2-propanol (0.32 g, 1.0 mmol). The reaction mixture is stirred vigorously for 3 hours[2].

-

Work-up and Purification:

-

The heterogeneous mixture is filtered through filter paper to remove the resin[2].

-

The solvent is evaporated from the filtrate to yield a viscous brownish liquid[2].

-

The residue is diluted with ether (20 mL) and washed with a 1% solution of sodium thiosulfate (20 mL)[2].

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a yellow viscous liquid[2].

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,3-Diiodo-2-propanol | [2] |

| Oxidizing Agent | Periodic Acid (H₅IO₆) | [2] |

| Co-oxidant | PV-PCC resin | [2] |

| Solvent | Acetonitrile | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | 0.19 g (63%) | [2] |

Signaling Pathways and Logical Relationships

The chemical transformations described in this guide follow a logical progression of functional group interconversions. This can be visualized as a pathway where the properties of the starting material are systematically altered to achieve the desired final product.

Caption: Chemical transformation pathway from glycerol to this compound.

This guide provides a comprehensive overview for the synthesis of this compound from glycerol, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The methodologies presented are based on established literature and offer a clear path to this important chemical intermediate.

References

Spectroscopic and Synthetic Profile of 1,3-Diiodopropan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diiodopropan-2-one (also known as 1,3-diiodoacetone), a halogenated ketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental spectra in public databases, this document combines reported synthetic methods with predicted and analogous spectral data to serve as a valuable resource for researchers.

Molecular Structure and Properties

1,3-diiodopropan-2-one is a three-carbon ketone functionalized with iodine atoms at the alpha positions relative to the carbonyl group. This structure imparts significant reactivity, making it a useful intermediate in organic synthesis.

IUPAC Name: 1,3-diiodopropan-2-one Molecular Formula: C₃H₄I₂O Molecular Weight: 309.87 g/mol SMILES: O=C(CI)CI InChI Key: OKARNAREDZHGLR-UHFFFAOYSA-N

Synthesis Protocol

An efficient synthesis of 1,3-diiodopropan-2-one has been developed from glycerol 1,3-dichlorohydrin.[1][2][3] The process involves a trans-iodination followed by an oxidation step. A detailed experimental protocol based on the work by Silva et al. is provided below.[1]

Experimental Protocol: Synthesis of 1,3-Diiodopropan-2-one[1]

Step 1: Synthesis of 1,3-diiodopropan-2-ol

-

This step involves the trans-halogenation of a suitable precursor, such as 1,3-dichloropropan-2-ol, using an iodine source like potassium iodide supported on alumina (KI/Al₂O₃) under solvent-free conditions.[1]

Step 2: Oxidation to 1,3-diiodopropan-2-one

-

To a round bottom flask, add periodic acid (H₅IO₆, 1.5 mmol) and acetonitrile (10 mL).

-

Stir the resulting suspension for 15 minutes.

-

Add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.07 mmol) and 1,3-diiodopropan-2-ol (1.0 mmol).

-

The reaction mixture is left under vigorous stirring for 3 hours.

-

Following the reaction, the heterogeneous mixture is filtered.

-

The solvent is evaporated to yield a viscous brownish liquid.

-

The liquid is then diluted with ether (20 mL) and washed with a 1% Na₂S₂O₃ solution (20 mL) to purify the product.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-diiodopropan-2-one is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 1: Predicted Infrared Spectral Data for 1,3-Diiodopropan-2-one

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1720 - 1740 | Strong |

| C-H (CH₂) | Stretch | 2900 - 3000 | Medium |

| C-I | Stretch | 500 - 600 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1,3-diiodopropan-2-one are predicted to be simple due to the molecule's symmetry.

A single peak is expected in the ¹H NMR spectrum, corresponding to the four equivalent protons of the two methylene groups. The chemical shift will be influenced by the adjacent carbonyl and iodo groups.

Table 2: Predicted ¹H NMR Spectral Data for 1,3-Diiodopropan-2-one

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| -CH₂I | Singlet | ~ 4.0 - 4.5 |

Two distinct signals are anticipated in the ¹³C NMR spectrum: one for the carbonyl carbon and another for the two equivalent methylene carbons.

Table 3: Predicted ¹³C NMR Spectral Data for 1,3-Diiodopropan-2-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 195 - 205 |

| -CH₂I | ~ 5 - 15 |

Mass Spectrometry (MS)

The mass spectrum of 1,3-diiodopropan-2-one would show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 1,3-Diiodopropan-2-one

| Fragment | Predicted m/z | Notes |

| [C₃H₄I₂O]⁺ | 310 | Molecular Ion (M⁺) |

| [C₂H₂IO]⁺ | 169 | Loss of CH₂I |

| [CH₂I]⁺ | 141 | Methylene iodide fragment |

| [I]⁺ | 127 | Iodine cation |

Visualization of Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for identifying 1,3-diiodopropan-2-one using the described spectroscopic techniques.

Caption: Workflow for the spectroscopic identification of 1,3-diiodopropan-2-one.

Applications

1,3-diiodopropan-2-one and its halogenated analogs are utilized in various fields:

-

Organic Synthesis: They serve as building blocks for the construction of diverse heterocyclic systems through S- and N-alkylation reactions.[1]

-

Industrial Applications: It has been employed as a microbicide and algaecide for the treatment of industrial water.[1]

-

Pharmaceutical Research: Halogenated ketones are intermediates in the synthesis of various pharmaceutically active compounds.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of 1,3-diiodopropan-2-one, which should aid researchers in their work with this and related compounds.

References

1,3-Diiodoacetone: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as an in-depth technical guide for trained professionals in research and development. 1,3-Diiodoacetone is a chemical with limited publicly available safety data. The information herein is compiled from data on analogous compounds, general principles of chemical safety for halogenated ketones and organoiodine compounds, and available product information. The absence of a dedicated Safety Data Sheet (SDS) for this compound necessitates a cautious and conservative approach to its handling and use. All laboratory operations should be conducted under the direct supervision of a qualified chemist and in accordance with all applicable local, state, and federal regulations. A thorough risk assessment should be performed before any use of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from analogous compounds. It is a derivative of acetone with iodine atoms at the 1 and 3 positions.[1]

| Property | Data | Source |

| Molecular Formula | C₃H₄I₂O | [1] |

| Molecular Weight | 309.87 g/mol | [1] |

| Synonyms | 1,3-Diiodo-2-propanone, NSC 41123 | [1] |

| Appearance | Likely a solid at room temperature (by analogy to 1,3-dichloroacetone) | Inferred |

| Solubility | Expected to be insoluble in water and soluble in organic solvents (by analogy to halogenated ketones) | Inferred |

Hazard Identification and GHS Classification (Inferred)

| Hazard Class | Inferred GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | 💀 |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger | 💀 |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger | 💀 |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger | corrosive |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | corrosive |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | exclamation |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | Warning | environment |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning | environment |

Note: The GHS classifications are inferred based on the hazards of 1,3-dichloroacetone and general principles for halogenated ketones.[2][3] The skull and crossbones, corrosion, exclamation mark, and environment pictograms should be considered.[4]

Safe Handling and Personal Protective Equipment (PPE)

Due to the inferred high toxicity and corrosivity of this compound, stringent safety precautions are mandatory.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood with good ventilation.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye and Face Protection | Chemical safety goggles and a face shield are required. |

| Skin Protection | - Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Check manufacturer's data for breakthrough times. - Lab Coat: A chemically resistant lab coat or apron should be worn. - Footwear: Closed-toe shoes are mandatory. |

| Respiratory Protection | If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary. |

Hygiene Practices

-

Avoid all contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry, and well-ventilated area. Refrigeration may be necessary; consult the supplier's information if available. |

| Container | Keep in a tightly sealed, original container. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and reducing agents.[5] |

| Light Sensitivity | Many organoiodine compounds are light-sensitive.[6] Store in a light-resistant container or in a dark location. |

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire and Explosion Hazards

The fire and explosion hazard data for this compound is not available. The following recommendations are based on general principles for organic compounds.

| Aspect | Information |

| Flammability | Likely combustible, but not highly flammable. |

| Extinguishing Media | Use dry chemical, carbon dioxide, or a foam extinguisher. Avoid using a direct stream of water, which may spread the fire. |

| Fire-Fighting Procedures | Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). |

| Hazardous Combustion Products | Thermal decomposition may produce toxic and corrosive fumes, including hydrogen iodide, iodine, and carbon oxides. |

Accidental Release and Disposal

Accidental Release

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal

-

All waste containing this compound must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of down the drain or in regular trash.

-

Iodine-containing waste can often be treated by reduction to the less harmful iodide ion using a reducing agent like sodium thiosulfate.[7] Consult with your institution's environmental health and safety department for specific disposal protocols.

Reactivity and Stability

| Aspect | Information |

| Chemical Stability | Likely stable under recommended storage conditions. |

| Conditions to Avoid | Heat, light, and moisture. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and reducing agents.[5] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making organoiodine compounds generally more reactive and better leaving groups in nucleophilic substitution reactions.[6] |

| Hazardous Decomposition Products | When heated to decomposition, it may emit toxic fumes of hydrogen iodide, iodine, and carbon oxides. |

| Hazardous Polymerization | Hazardous polymerization is not expected to occur. |

Experimental Protocols Cited

No specific experimental protocols for the safety and handling of this compound were found in the initial search. The synthesis of this compound has been described and involves the reaction of 1,3-diiodopropanol with periodic acid and a PV-PCC resin, followed by an ether extraction and washing with a sodium thiosulfate solution. This suggests that standard organic synthesis laboratory procedures are applicable, with the necessary safety precautions for handling potentially toxic and reactive intermediates and products.

Visualizations

Caption: Logical workflow for the safe management of this compound.

References

- 1. Iodoketone synthesis by iodination [organic-chemistry.org]

- 2. 1,3-Dichloro-2-propanone 534-07-6 | TCI AMERICA [tcichemicals.com]

- 3. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

An In-depth Technical Guide to Iodoacetone: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iodoacetone, a historically significant and synthetically versatile α-halo ketone. From its early discovery and use as a lachrymatory agent to its contemporary applications in biochemistry and organic synthesis, this document delves into the core aspects of iodoacetone's chemistry, reactivity, and biological significance. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in the chemical and biomedical sciences.

Discovery and History

The history of iodoacetone is intertwined with the development of organic chemistry in the 19th century. While a precise date for its first synthesis is not definitively documented, its preparation is a logical extension of the foundational work on ketone halogenation. The discovery of iodine by Bernard Courtois in 1811 and the first synthesis of the related α-haloketone, chloroacetone, by Charles Adolphe Wurtz in 1859, laid the groundwork for the eventual synthesis of iodoacetone.[1] Early investigations into α-haloketones were primarily focused on their chemical reactivity.

Iodoacetone, along with other related compounds like bromoacetone, gained notoriety during World War I as a lachrymatory agent, or tear gas.[2][3] These substances were utilized as chemical warfare agents to irritate the eyes and respiratory systems of soldiers, forcing them from entrenched positions.[2] This historical application underscores the potent biological activity of iodoacetone.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of iodoacetone are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃H₅IO | [4][5] |

| Molar Mass | 183.976 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [4][5] |

| Density | 2.0 ± 0.1 g/cm³ | [4] |

| Boiling Point | 163.1 °C (436.2 K) | [4] |

| Vapor Pressure | 2.1 ± 0.3 mmHg at 25 °C | [4] |

| Solubility | Soluble in ethanol | [4][5] |

| ¹H NMR (D₂O) | δ 5.31 (s, 2H, -CH₂I), δ 2.30 (s, 3H, -CH₃) | [1] |

| ¹³C NMR (predicted) | δ 202.4 (C=O), δ 30.6 (-CH₃), δ 6.5 (-CH₂I) | |

| IR (predicted) | ~1700 cm⁻¹ (C=O stretch) | [4] |

| Mass Spectrum | Molecular Ion (M⁺): m/z 184 |

Synthesis of Iodoacetone

Iodoacetone can be synthesized through two primary methods: the acid-catalyzed iodination of acetone and the Finkelstein reaction, which involves a halogen exchange.

Acid-Catalyzed Iodination of Acetone

This method involves the direct reaction of acetone with iodine in the presence of an acid catalyst. The reaction proceeds via the enol form of acetone.

Reaction: C₃H₆O + I₂ → C₃H₅IO + HI[4]

Experimental Protocol:

-

Materials: Acetone, solid iodine (I₂), and a suitable acid catalyst (e.g., phosphoric acid).

-

Procedure:

-

In a well-ventilated fume hood, dissolve a known quantity of solid iodine in a minimal amount of acetone. A significant excess of acetone is typically used.[6]

-

Slowly add a small amount of the acid catalyst (e.g., a few drops of concentrated phosphoric acid) to the solution.[6] The reaction is often performed in the dark to prevent the photodegradation of iodoacetone.[1]

-

The reaction progress can be monitored by the disappearance of the characteristic brown color of iodine.[1] The reaction is typically stirred at room temperature.

-

Upon completion, the resulting iodoacetone can be purified by distillation.

-

Finkelstein Reaction (Halogen Exchange)

A more common and often higher-yielding method for synthesizing iodoacetone is the Finkelstein reaction, which involves the substitution of a halogen (typically chlorine) with iodine.

Reaction: CH₃C(O)CH₂Cl + NaI → CH₃C(O)CH₂I + NaCl

Experimental Protocol:

-

Materials: Chloroacetone, sodium iodide (NaI) or potassium iodide (KI), and a suitable solvent such as acetone or dimethylformamide.[7]

-

Procedure:

-

Dissolve chloroacetone and a slight molar excess of sodium iodide in acetone in a round-bottom flask.[7]

-

Stir the reaction mixture at room temperature. The reaction is typically carried out in the dark.

-

The reaction progress can be monitored by the precipitation of sodium chloride.

-

After the reaction is complete, the precipitated sodium chloride is removed by filtration.

-

The acetone is then removed under reduced pressure (e.g., using a rotary evaporator).

-

The crude iodoacetone can be further purified by vacuum distillation.

-

Biological Activity and Mechanism of Action

Iodoacetone is a potent alkylating agent, a property that underlies its biological activity. It readily reacts with nucleophilic functional groups in biomolecules, most notably the thiol group (-SH) of cysteine residues in proteins.[6] This irreversible covalent modification can lead to the inactivation of enzymes and disruption of cellular signaling pathways.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A well-characterized target of iodoacetone and the related compound iodoacetate is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[1][5][6] GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. The active site of GAPDH contains a critical cysteine residue (Cys149 in human GAPDH) that is essential for its catalytic activity.

Iodoacetone acts as an irreversible non-competitive inhibitor of GAPDH.[6] It covalently modifies the sulfhydryl group of the active site cysteine, thereby inactivating the enzyme. This inhibition blocks the glycolytic pathway, leading to a depletion of ATP and disruption of cellular metabolism.

Disruption of the Glycolysis Pathway

The inhibition of GAPDH by iodoacetone has significant downstream effects on cellular metabolism. By blocking a critical step in glycolysis, the production of pyruvate and subsequently ATP through cellular respiration is halted.

Applications in Research and Drug Development

The reactivity of iodoacetone makes it a valuable tool in various research and development settings.

Protein Alkylation in Proteomics

In the field of proteomics, iodoacetone and more commonly, iodoacetamide, are used to alkylate cysteine residues in proteins. This is a critical step in sample preparation for mass spectrometry-based protein identification and quantification. By blocking the free thiol groups, the formation of disulfide bonds is prevented, which simplifies the resulting peptide mixtures after enzymatic digestion.

Experimental Protocol for Protein Alkylation:

-

Protein Solubilization and Reduction:

-

Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

-

Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM.

-

Incubate at room temperature or slightly elevated temperature (e.g., 37 °C) for 30-60 minutes.

-

-

Alkylation:

-

Prepare a fresh stock solution of iodoacetone (e.g., 500 mM in a suitable solvent).

-

Add the iodoacetone solution to the reduced protein sample to a final concentration of 15-20 mM. This represents a molar excess over the reducing agent.

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

-

Quenching:

-

Quench the alkylation reaction by adding an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol, to react with any remaining iodoacetone.

-

-

Downstream Processing:

-

The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin) followed by mass spectrometry analysis.

-

Role in Organic Synthesis

As an α-haloketone, iodoacetone is a versatile building block in organic synthesis. Its bifunctional nature, with electrophilic centers at both the carbonyl carbon and the α-carbon, allows for a wide range of chemical transformations. It is a valuable precursor for the synthesis of various heterocyclic compounds, many of which are important scaffolds in medicinal chemistry. For example, iodoacetone can be used in the synthesis of substituted furans, thiophenes, and pyrroles through reactions with appropriate nucleophiles. Its ability to participate in cyclization and annulation reactions makes it a key intermediate in the construction of complex molecular architectures.

Safety Considerations

Iodoacetone is a hazardous substance and should be handled with appropriate safety precautions. It is a lachrymator and is irritating to the skin, eyes, and respiratory system. All work with iodoacetone should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.

Conclusion

Iodoacetone, a compound with a rich history, continues to be a relevant and valuable tool in modern chemical and biological research. Its well-defined reactivity as an alkylating agent makes it indispensable in proteomics for the modification of cysteine residues. Furthermore, its utility as a synthetic intermediate provides access to a diverse range of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. Iodoethane(75-03-6) 13C NMR spectrum [chemicalbook.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Iodoacetone (1-Iodopropan-2-one) [benchchem.com]

- 5. 1-iodoacetone [webbook.nist.gov]

- 6. 2-Propanone, 1-iodo- | C3H5IO | CID 76396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iodoacetone - Wikipedia [en.wikipedia.org]

The Enigmatic Presence of Halogenated Acetones in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast repository of chemical diversity, with marine algae, in particular, being prolific producers of a wide array of secondary metabolites. Among these, halogenated compounds are a significant class, exhibiting a range of biological activities that have garnered interest for potential pharmaceutical and biotechnological applications. This technical guide delves into the natural occurrence of a specific subgroup of these compounds: halogenated acetones. While less studied than their halomethane counterparts like bromoform, halogenated acetones are increasingly being identified in various algal species, particularly within the Rhodophyta (red algae) phylum. This document provides a comprehensive overview of the current knowledge on the subject, including their biosynthesis, quantitative occurrence, and the experimental protocols for their study.

Introduction to Halogenated Acetones in Marine Algae

Marine algae have evolved unique metabolic pathways to incorporate halogens—predominantly bromine and chlorine—into organic molecules. This is attributed to the high concentration of halides in seawater and the presence of specialized enzymes called haloperoxidases. Halogenated acetones, a class of ketones bearing one or more halogen atoms, have been identified as naturally occurring metabolites in certain marine algae. The presence of these compounds is often associated with a chemical defense mechanism, protecting the algae from predation and microbial fouling.

The red algae, particularly species from the genus Asparagopsis, are well-documented producers of a diverse suite of halogenated compounds, including various polyhalogenated acetones.[1] The recognition of acetone and polyhaloacetones in extracts of Asparagopsis taxiformis and A. armata suggests that biological halogenation processes leading to haloform reactions are at play.[1]

Biosynthesis of Halogenated Acetones

The biosynthesis of halogenated acetones in marine algae is intrinsically linked to the activity of haloperoxidase enzymes and the availability of reactive oxygen species (ROS). While a complete, step-by-step pathway for all halogenated acetones is yet to be fully elucidated, the current understanding points towards a mechanism involving the halogenation of a precursor molecule, likely acetone or a related β-keto acid, followed by potential subsequent reactions.

The key steps are believed to be:

-

Generation of a Halogenating Agent: Vanadium-dependent haloperoxidases (v-HPOs) or ferrous iron-dependent halogenases utilize hydrogen peroxide (H₂O₂) and halide ions (Br⁻, Cl⁻) from seawater to produce reactive electrophilic halogen species, such as hypobromous acid (HOBr).

-

Electrophilic Attack: The enol or enolate form of a ketone precursor (e.g., acetone) undergoes an electrophilic attack by the reactive halogen species, leading to the formation of a mono-halogenated acetone.

-

Polyhalogenation: The initial halogenation can be followed by subsequent halogenation steps, leading to the formation of di-, tri-, and other polyhalogenated acetones. The acidic protons on the α-carbon become more acidic with each halogen substitution, facilitating further reactions.

-

Haloform Reaction: In the presence of a base, polyhalogenated methyl ketones can undergo a haloform reaction to produce a haloform (e.g., bromoform, chloroform) and a carboxylate. This suggests that polyhalogenated acetones may serve as intermediates in the biosynthesis of other halogenated metabolites.

Below is a diagram illustrating the proposed biosynthetic pathway.

References

An In-depth Technical Guide to the Chemical Stability and Decomposition of 1,3-Diiodoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodoacetone, a halogenated ketone, serves as a versatile reagent in organic synthesis and holds potential in various industrial applications. However, its utility is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the known and anticipated stability characteristics of this compound, detailing its susceptibility to various environmental factors and outlining its probable decomposition pathways. While specific kinetic and quantitative data for this compound are scarce in publicly available literature, this document synthesizes information from analogous α-haloketones and iodo-organic compounds to provide a robust framework for its handling, storage, and application. Detailed experimental protocols for assessing its stability are also provided, offering a practical resource for researchers.

Chemical Stability Profile

This compound is a crystalline solid that is generally stable under standard temperature and pressure. However, its reactivity, stemming from the presence of two electron-withdrawing iodine atoms alpha to a carbonyl group, renders it susceptible to degradation under specific conditions. Key factors influencing its stability include pH, light, and temperature.

1.1. pH Sensitivity and Hydrolytic Decomposition

This compound is known to be unstable in both acidic and basic aqueous solutions, undergoing hydrolytic decomposition. The presence of two potential leaving groups (iodide ions) and an electrophilic carbonyl carbon makes the molecule susceptible to nucleophilic attack by water or hydroxide ions.

Table 1: Anticipated Hydrolytic Stability Profile of this compound

| Condition | Anticipated Stability | Probable Mechanism | Potential Decomposition Products |

|---|---|---|---|

| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis | 1,3-dihydroxyacetone, Iodoacetic acid, Acetic acid, Iodide ions |

| Neutral (pH 6-8) | Moderate | Slow hydrolysis | 1,3-dihydroxyacetone, Iodide ions |

| Basic (pH > 8) | Very Low | Base-catalyzed hydrolysis (e.g., Favorskii-type rearrangement or direct substitution) | Carboxylic acid salts, Iodide ions, potentially rearranged products |

1.2. Photostability

Exposure to light, particularly in the ultraviolet (UV) spectrum, is a critical factor in the decomposition of this compound. The carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage upon absorption of light energy. This process, known as photolysis, generates highly reactive radical intermediates. The photochemical synthesis of this compound from 1-iodoacetone further supports its sensitivity to light.

The primary photochemical process is expected to be the cleavage of a C-I bond to form an iodomethyl radical and an iodoacetyl radical. These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent, recombination, or reaction with oxygen to form peroxy radicals.

Table 2: Anticipated Photochemical Stability Profile of this compound

| Light Condition | Anticipated Stability | Probable Primary Process | Potential Decomposition Products |

|---|---|---|---|

| UV Radiation (<400 nm) | Very Low | Homolytic cleavage of C-I bond (Norrish Type I) | Iodoacetyl radical, Iodomethyl radical, Molecular iodine, various recombination and abstraction products |

| Visible Light (>400 nm) | Moderate to Low | Reduced rate of photolysis | Same as UV, but at a slower rate |

| Darkness | High (in the absence of other stressors) | N/A | N/A |

1.3. Thermal Stability

While generally stable at room temperature, elevated temperatures can induce the thermal decomposition of this compound. The C-I bond is the weakest bond in the molecule and is therefore the most likely site for initial cleavage upon heating. Thermal decomposition is expected to proceed via a radical mechanism, similar to photolysis.

Studies on the thermal decomposition of iodoalkanes indicate that the primary step is the homolytic fission of the carbon-iodine bond.[3][4] The resulting radicals can then undergo a cascade of reactions, including elimination, recombination, and fragmentation.

Table 3: Anticipated Thermal Stability Profile of this compound

| Temperature Range | Anticipated Stability | Probable Primary Process | Potential Decomposition Products |

|---|---|---|---|

| < 50 °C | High | Minimal decomposition | N/A |

| 50 - 100 °C | Moderate | Slow homolytic cleavage of C-I bond | Radical species, potential for slow polymerization or formation of volatile byproducts |

| > 100 °C | Low | Rapid homolytic cleavage of C-I bond | A complex mixture of smaller molecules, including iodine, CO, CO2, and various organic fragments |

Decomposition Pathways

Based on the reactivity of α-haloketones and iodo-organic compounds, the following decomposition pathways for this compound can be proposed.

2.1. Hydrolysis Pathway

Under aqueous conditions, this compound is expected to undergo hydrolysis to ultimately form 1,3-dihydroxyacetone and iodide ions. The reaction likely proceeds through a stepwise substitution of the iodine atoms by hydroxyl groups.

Caption: Proposed Hydrolysis Pathway of this compound.

2.2. Photolytic Decomposition Pathway

Upon exposure to UV light, the primary decomposition pathway is initiated by the homolytic cleavage of a carbon-iodine bond, leading to the formation of radical species.

References

Methodological & Application

Application Notes and Protocols for 1,3-Diiodoacetone Reactivity with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodoacetone is a bifunctional electrophilic reagent that serves as a valuable tool for the chemical modification and crosslinking of cysteine residues in proteins. Its structure features two reactive iodine atoms, which are excellent leaving groups, attached to a three-carbon acetone backbone. This configuration allows for the formation of stable thioether bonds with the sulfhydryl groups of cysteine residues via nucleophilic substitution (SN2) reactions.[1][2]

Due to its ability to react with one or two cysteine residues, this compound can be used to either label single cysteines or to introduce intramolecular or intermolecular crosslinks between spatially proximate cysteines. This makes it a powerful reagent for probing protein structure, identifying neighboring cysteine residues, stabilizing protein conformations, and creating more complex peptide and protein architectures.[2] Analogous compounds, such as 1,3-dichloroacetone, have been successfully used to create novel bicyclic dimeric peptides and to stabilize α-helical structures.[2]

These application notes provide a detailed overview of the reactivity of this compound with cysteine residues, including its reaction mechanism, quantitative parameters for analogous compounds, and detailed experimental protocols for its use in protein modification.

Reaction Mechanism and Specificity

The primary reaction of this compound with proteins involves the alkylation of cysteine's sulfhydryl group. The reaction proceeds through an SN2 mechanism where the nucleophilic cysteine thiolate anion attacks one of the electrophilic carbons attached to an iodine atom, displacing the iodide ion.

Key aspects of the reaction include:

-

pH Dependence: The reactivity of the cysteine sulfhydryl group is highly dependent on pH. The thiol group (R-SH) has a pKa typically ranging from 8 to 9.[2][3] For the reaction to proceed efficiently, the pH of the solution should be near or slightly above the pKa to favor the formation of the more nucleophilic thiolate anion (R-S-).

-

Bifunctionality: As a bifunctional reagent, this compound can react in two ways:

-

Mono-alkylation: One molecule of this compound reacts with a single cysteine residue.

-

Crosslinking: The reagent reacts with two distinct cysteine residues, forming a stable acetone bridge. This can occur between cysteines within the same polypeptide chain (intramolecular) or between different protein subunits (intermolecular).

-

-

Chemoselectivity: While highly reactive towards cysteine thiolates, other nucleophilic amino acid side chains can also react with haloacetyl compounds, particularly at elevated pH and temperature. These include the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine.[4][5] Studies with the analogous 1,3-dichloroacetone show that maintaining a pH between 7.0 and 9.0 helps to achieve better chemoselectivity for cysteines over lysines, as lysine's amino group (pKa ~10.5) is more likely to be protonated and thus less nucleophilic in this range.[2]

Caption: Reaction mechanism of this compound with cysteine residues.

Data Presentation

While specific kinetic data for this compound is not extensively published, the reactivity is comparable to other haloacetyl reagents.[6] The following table summarizes optimal conditions and outcomes derived from studies on the analogous and commonly used crosslinker, 1,3-dichloroacetone (DCA), which provides a strong basis for protocol development with this compound.[2] Iodine is a better leaving group than chlorine, suggesting that this compound may react faster than its chloro-analogue under similar conditions.

| Parameter | Condition / Value | Outcome / Remark | Reference |

| pH | 7.0 - 9.0 (in 50 mM NH₄HCO₃) | Optimal range for chemoselectivity. pH 7.0 gives the highest purity with longer reaction times. pH > 9.0 increases side reactions with lysine. pH < 7.0 results in very slow kinetics due to protonation of the cysteine thiol.[2] | [2] |

| Temperature | 0 °C to Room Temperature | Lower temperatures (e.g., 0 °C) improve yield by suppressing the formation of side products. Higher temperatures (40-60 °C) increase reaction rate but also significantly increase side product formation.[2] | [2] |

| Stoichiometry | ~0.5 equivalents of reagent per cysteine | For dimerization/crosslinking, a slight substoichiometric amount of the bifunctional reagent is often used to minimize mono-alkylation and unwanted modifications. Typically added in aliquots.[2] | [2] |

| Solvent | Aqueous buffers (e.g., NH₄HCO₃, PBS). Reagent stock prepared in an organic solvent like DMF. | The choice of buffer can influence reaction kinetics. Low-strength buffers like PBS can lead to a drop in pH during the reaction, slowing it down.[2] | [2] |

| Side Products | Formation of mono-alkylation products, reactions with other nucleophilic residues (Lys, His). | Side product formation is minimized at lower temperatures and by maintaining the pH within the optimal 7.0-8.0 range.[2] | [2] |

Experimental Protocols

Protocol 1: Intramolecular Crosslinking of a Purified Protein

This protocol provides a general method for crosslinking spatially adjacent cysteine residues within a purified protein using this compound.

Materials:

-

Purified protein containing at least two accessible cysteine residues.

-

This compound (handle with care, potential alkylating agent).

-

Reaction Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0.

-

Reducing Agent (optional): 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP).

-

Reagent Solvent: N,N-Dimethylformamide (DMF).

-

Quenching Solution: 100 mM L-cysteine or β-mercaptoethanol in Reaction Buffer.

-

Dialysis or Desalting columns for buffer exchange.

Procedure:

-

Protein Preparation: a. If the protein contains disulfide bonds that need to be reduced to free the target cysteines, incubate the protein (e.g., at 1 mg/mL) with 10 mM DTT for 1 hour at 37 °C or with 5 mM TCEP for 30 minutes at room temperature. b. Remove the reducing agent by dialysis against the Reaction Buffer (at least 3 changes of 1 L buffer over 4-6 hours) or by using a desalting column equilibrated with the Reaction Buffer. c. Adjust the final protein concentration to a desired value (e.g., 1-5 mg/mL or ~25-100 µM).

-

Reagent Preparation: a. Prepare a 40 mM stock solution of this compound in DMF immediately before use. Protect the solution from light.

-

Crosslinking Reaction: a. Place the protein solution in a microcentrifuge tube and cool it in an ice bath (0-4 °C) to minimize side reactions.[2] b. Add the first aliquot of the this compound stock solution to the protein solution to achieve a final molar ratio of approximately 0.25 to 0.5 equivalents of reagent per mole of protein (e.g., for a 100 µM protein solution, add 0.625 µL of 40 mM stock per 100 µL of protein to get 0.25 eq). Add dropwise while gently vortexing. c. Incubate the reaction on ice with gentle shaking for 30 minutes. d. (Optional) Add a second aliquot of this compound to bring the total to ~0.5 equivalents. e. Continue the incubation on ice for another 30-60 minutes. The total reaction time may need optimization (e.g., 1-2 hours).

-

Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of ~10 mM to consume any unreacted this compound. b. Incubate for 15 minutes at room temperature.

-

Analysis: a. SDS-PAGE: Analyze the reaction products by non-reducing SDS-PAGE. Intramolecularly crosslinked proteins may exhibit a more compact structure, leading to a slightly faster migration compared to the unmodified, reduced protein. Intermolecular crosslinking will result in bands at higher molecular weights (dimers, trimers, etc.). b. Mass Spectrometry: For precise confirmation, perform mass spectrometry analysis (e.g., LC-MS/MS). The crosslinked protein will show a mass increase corresponding to the acetone bridge (C₃H₂O, +38.01 Da) replacing two protons. Peptide mapping after enzymatic digestion can identify the specific cysteine residues involved in the crosslink.

Caption: Experimental workflow for protein crosslinking with this compound.

Protocol 2: Cysteine Reactivity Profiling (Chemoproteomics Application)

This protocol describes a conceptual workflow for using this compound in a competitive chemoproteomics experiment to profile the reactivity of cysteines across a proteome. This approach is adapted from established methods like isoTOP-ABPP, which use iodoacetamide-based probes.[3][7][8] It assumes the use of this compound as a competitor to a standard cysteine-reactive probe.

Materials:

-

Cell lysate or tissue homogenate.

-

This compound.

-

Cysteine-reactive probe with a reporter handle (e.g., iodoacetamide-alkyne for click chemistry).[3]

-

Reagents for click chemistry (e.g., azide-biotin, copper catalyst, ligands).

-

Streptavidin beads for enrichment.

-

Protease (e.g., Trypsin).

-

Buffers for lysis, reaction, and washing.

-

LC-MS/MS system for proteomic analysis.

Procedure:

-

Proteome Preparation: a. Lyse cells or tissues in a native lysis buffer (e.g., PBS with minimal detergents) to preserve protein structure and reactivity. b. Determine protein concentration using a standard assay (e.g., BCA).

-

Competitive Labeling: a. Aliquot the proteome into two samples: a 'Control' sample and a 'Treatment' sample. b. To the 'Treatment' sample, add this compound at a desired concentration (e.g., 10-100 µM) and incubate for 30-60 minutes at room temperature. This allows this compound to react with accessible and reactive cysteine residues. c. To the 'Control' sample, add an equivalent volume of vehicle (e.g., DMF).

-

Probe Labeling: a. To both 'Control' and 'Treatment' samples, add a saturating concentration of the iodoacetamide-alkyne probe (e.g., 100-200 µM) to label all remaining accessible cysteines. Incubate for 1 hour at room temperature.

-

Click Chemistry and Enrichment: a. Perform a copper-catalyzed click reaction to attach an azide-biotin tag to the alkyne handle on the probe-labeled proteins.[9] b. Enrich the biotin-tagged proteins using streptavidin-coated agarose or magnetic beads.

-

Proteomic Analysis: a. Perform on-bead proteolytic digestion (e.g., with trypsin) to release the labeled peptides. b. Analyze the resulting peptides by LC-MS/MS. c. Quantify the relative abundance of each cysteine-containing peptide between the 'Control' and 'Treatment' samples. A significant decrease in a peptide's signal in the 'Treatment' sample indicates that its corresponding cysteine was reactive towards this compound and was thus "blocked" from reacting with the reporter probe.

Caption: Logical relationship between pH and residue reactivity.

References

- 1. Buy this compound (EVT-375297) | 6305-40-4 [evitachem.com]

- 2. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. PXD005183 - Systematic Evaluation of Protein Reduction and Alkylation reveals Massive Unspecific Side Effects by Iodine-containing Reagents - OmicsDI [omicsdi.org]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Proteome-wide quantification and characterization of oxidation-sensitive cysteines in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Amine-Reactive Crosslinkers in Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Many PPIs are transient or weak, making them difficult to capture and analyze using conventional methods like co-immunoprecipitation.[1] Chemical crosslinking has emerged as a powerful technique to overcome this challenge by covalently stabilizing interacting proteins in their native state.[1][2][3]

Amine-reactive crosslinkers are a class of chemical reagents designed to covalently bind to primary amines (–NH2), which are abundantly found on the N-terminus of polypeptide chains and the side chains of lysine (Lys, K) residues.[4][5] Because lysine residues are often present on the exterior surfaces of proteins, they are readily accessible for conjugation, making amine-reactive crosslinkers highly effective for studying PPIs.[5] These reagents create stable amide bonds, effectively "freezing" a snapshot of the protein complex, which can then be isolated and identified.[4][6] This methodology is invaluable for stabilizing transient interactions, mapping protein complex topology, and identifying interaction partners both in vitro and in vivo.[1][2]

Mechanism of Amine-Reactive Crosslinkers

The most common amine-reactive functional group is the N-hydroxysuccinimide (NHS) ester.[4] NHS esters react with primary amines through nucleophilic acyl substitution. The reaction proceeds efficiently at a physiological to slightly alkaline pH (7.2-9.0), where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[4][5] This results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct.[4][5]

Common Amine-Reactive Crosslinkers

The choice of crosslinker is critical and depends on the specific application. Key factors to consider are the spacer arm length, water solubility, cell membrane permeability, and whether the crosslinker is cleavable. Homobifunctional crosslinkers, which have identical reactive groups on both ends, are often used to capture a "snapshot" of all proximal proteins.[7][8]

| Crosslinker | Full Name | Spacer Arm (Å) | Cleavable? | Water Soluble? | Membrane Permeable? | Reactive Toward |

| DSS | Disuccinimidyl suberate | 11.4 | No | No | Yes | Primary Amines |

| BS3 | Bis(sulfosuccinimidyl) suberate | 11.4 | No | Yes | No | Primary Amines |

| DSG | Disuccinimidyl glutarate | 7.7 | No | No | Yes | Primary Amines |

| BSOCOES | Bis(2-[succinimidooxycarbonyloxy]ethyl) sulfone | 13.3 | Yes (Base) | No | Yes | Primary Amines |

| Sulfo-EGS | Ethylene glycol bis(sulfosuccinimidyl succinate) | 16.1 | Yes (Hydroxylamine) | Yes | No | Primary Amines |

| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | No | No | Yes | Amine, Sulfhydryl |

| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | No | Yes | No | Amine, Sulfhydryl |

Application: Crosslinker Selection Strategy

Selecting the right crosslinker is crucial for a successful experiment. For example, to study intracellular protein interactions, a membrane-permeable crosslinker like DSS is required.[9] Conversely, to capture interactions on the cell surface, a membrane-impermeable, water-soluble reagent like BS3 should be used.[9][10]

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins using BS3

This protocol is designed for studying interactions between purified proteins in solution.

Materials:

-

Purified Proteins (Protein A and Protein B) in a suitable buffer (e.g., PBS, HEPES), pH 7.2-8.5. Avoid amine-containing buffers like Tris.

-

BS3 (Bis[sulfosuccinimidyl] suberate)[11]

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer: 1M Tris-HCl, pH 7.5

-

Anhydrous DMSO or fresh deionized water

-

SDS-PAGE analysis reagents

Procedure:

-

Prepare Protein Solution: Mix the purified interacting proteins in the Reaction Buffer. A typical starting concentration is 0.1-2 mg/mL.

-

Prepare Crosslinker Stock: Immediately before use, dissolve BS3 in fresh deionized water to a concentration of 25 mM.[9] BS3 is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.[9]

-

Initiate Crosslinking Reaction: Add the BS3 stock solution to the protein mixture. The final BS3 concentration typically ranges from 0.25 to 2 mM. The optimal concentration should be determined empirically. A common starting point is a 20-fold molar excess of crosslinker to protein.

-

Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9] The primary amines in Tris will react with and consume any excess BS3. Incubate for 15 minutes at room temperature.

-

Analyze Results: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in the appearance of a new, higher-molecular-weight band corresponding to the protein A-protein B complex.

Protocol 2: In Vivo Crosslinking of Cell Surface Proteins using BS3

This protocol is for capturing interactions on the surface of living cells. The use of the water-soluble, membrane-impermeable BS3 ensures that only extracellular and cell-surface proteins are crosslinked.[9][10]

Materials:

-

Suspension or adherent cells (~25 x 10^6 cells/mL)[9]

-

BS3 Crosslinker

-

Reaction Buffer: Ice-cold PBS, pH 8.0[9]

-

Quenching Buffer: 1M Tris-HCl, pH 7.5

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend or keep cells in the final wash buffer at a concentration of approximately 25 x 10^6 cells/mL.[9]

-

Prepare Crosslinker: Prepare a 25 mM stock solution of BS3 in water immediately before use.

-

Perform Crosslinking: Add the BS3 stock solution to the cell suspension to a final concentration of 1-3 mM.[9]

-

Incubate: Gently mix and incubate the cells for 30 minutes at 4°C. The low temperature minimizes the internalization of cell surface proteins.

-

Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at 4°C.

-

Cell Lysis: Pellet the cells by centrifugation and wash once with PBS to remove excess quenching reagent. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Downstream Analysis: The cell lysate containing the crosslinked complexes is now ready for downstream applications such as immunoprecipitation followed by Western blotting or mass spectrometry to identify the interacting partners.

General Experimental Workflow

The overall process for identifying protein interactions using chemical crosslinking follows a structured workflow, from the initial reaction to the final data analysis. This process is applicable to both in vitro and in vivo experiments.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |